5,6-Dimethylpyrazin-2-ol
Overview
Description
5,6-Dimethylpyrazin-2-ol is an organic compound also known as DMPO. It is a five-membered aromatic heterocyclic structure consisting of a pyrazine ring substituted with two methyl groups on positions 5 and 6 and a hydroxyl group attached. The molecular formula is C6H8N2O .
Synthesis Analysis
Alkyl pyrazines, such as 5,6-Dimethylpyrazin-2-ol, can be synthesized by chemical methods or by certain microorganisms . They can also be extracted from various natural sources such as coffee beans, cocoa beans, and vegetables . The study proposed the biosynthetic pathway in the bacterium Serratia marcescens 3B2 leading to symmetric 2,5-dimethylpyrazine 3, but more importantly the non-symmetric 3-ethyl-2,5-dimethylpyrazine 5a both starting with l-threonine, which is converted to aminoacetone .Molecular Structure Analysis
The molecular structure of 5,6-Dimethylpyrazin-2-ol consists of a pyrazine ring substituted with two methyl groups on positions 5 and 6 and a hydroxyl group . The InChI code is1S/C6H8N2O/c1-4-5(2)8-6(9)3-7-4/h3H,1-2H3,(H,8,9)
.
Scientific Research Applications
Application in Microbiology
- Specific Scientific Field: Microbiology
- Summary of the Application: 5,6-Dimethylpyrazin-2-ol (also referred to as DPO) is used as a signaling molecule in Salmonella Typhimurium, a type of intestinal pathogen . This molecule, also known as AI-3, plays a role in bacterial intercellular signaling, which enables synchronized behavior in response to environmental conditions .
- Methods of Application or Experimental Procedures: To understand the role of AI-3/DPO in S. Typhimurium, researchers mapped the global transcriptomic responses to 3,5- and 3,6-DPO isomers in S. Typhimurium . This involved studying the changes in gene expression in response to these molecules .
- Results or Outcomes: The studies showed that DPO affects the expression of almost 8% of all genes in S. Typhimurium . Specifically, several genes involved in gut colonization respond to DPO . Most of the affected genes are similarly regulated by 3,5-DPO and 3,6-DPO, indicating that the two isomers have overlapping roles in S. Typhimurium .
Application in Pharmacology
- Specific Scientific Field: Pharmacology
- Summary of the Application: Pyrazine derivatives, including 5,6-Dimethylpyrazin-2-ol, have been found to possess numerous noteworthy pharmacological effects . They have been used in the development of various drugs due to their diverse biological activities .
- Methods of Application or Experimental Procedures: The development of drugs involves the synthesis of pyrazine derivatives and testing their biological activities . This includes in vitro and in vivo studies to evaluate their pharmacological effects .
- Results or Outcomes: Many synthesized pyrazine derivatives have shown significant pharmacological activity. For example, Pyrazinamide is a known anti-tuberculosis agent, Glipizide is an anti-diabetic drug, and Amiloride is a diuretic .
Application in Decontamination
- Specific Scientific Field: Environmental Science
- Summary of the Application: 5-isobutyl-2,3-dimethyl pyrazine, a derivative of 5,6-Dimethylpyrazin-2-ol, has been used in decontamination processes .
- Methods of Application or Experimental Procedures: The compound was used in a treatment method that showed comparable decontamination rates to formaldehyde fumigation .
- Results or Outcomes: The treatment with 5-isobutyl-2,3-dimethyl pyrazine showed efficient and environmentally safe decontamination rates of 99.6% .
Application in Antitumor Drugs
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: Pyrazolo[1,5-a]pyrimidines, a family of N-heterocyclic compounds that includes 5,6-Dimethylpyrazin-2-ol, have been found to possess significant antitumor properties . They have attracted a great deal of attention due to their significant photophysical properties .
- Methods of Application or Experimental Procedures: The development of antitumor drugs involves the synthesis of pyrazolo[1,5-a]pyrimidines and testing their biological activities . This includes in vitro and in vivo studies to evaluate their antitumor potential .
- Results or Outcomes: Many synthesized pyrazolo[1,5-a]pyrimidines have shown significant antitumor activity . For example, the compounds 178d and 178f revealed increased activity against four tumor cell lines (HepG2, MCF-7, A549, and Caco2) .
properties
IUPAC Name |
5,6-dimethyl-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-5(2)8-6(9)3-7-4/h3H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHGZSXJSJIEQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498664 | |
Record name | 5,6-Dimethylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylpyrazin-2(1H)-one | |
CAS RN |
57229-36-4 | |
Record name | 5,6-Dimethylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethylpyrazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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